molecular formula C23H26ClN5O2S B11379304 6-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11379304
M. Wt: 472.0 g/mol
InChI Key: WIIAMDYLOFTEKE-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps, including the formation of the triazolothiadiazine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazolothiadiazine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chloro, methoxy, and propyl groups through nucleophilic substitution reactions.

    Amidation: Formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, typically involving controlled temperatures and solvents.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further explored for their biological activities.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 6-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Interfering with cellular signaling pathways to induce desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide include other triazolothiadiazines with different substituents. Examples include:

Uniqueness

The uniqueness of 6-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications. The combination of chloro, methoxy, and propyl groups may enhance its binding affinity and selectivity towards specific molecular targets.

Properties

Molecular Formula

C23H26ClN5O2S

Molecular Weight

472.0 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C23H26ClN5O2S/c1-5-6-19-26-27-23-29(19)28-20(15-8-10-18(31-4)17(24)12-15)21(32-23)22(30)25-16-9-7-13(2)14(3)11-16/h7-12,20-21,28H,5-6H2,1-4H3,(H,25,30)

InChI Key

WIIAMDYLOFTEKE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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